Desmethylene Paroxetine Hydrochloride Salt

Übersicht

Beschreibung

Desmethylenparoxetin (Hydrochlorid) ist ein wichtiger Metabolit im Urin des selektiven Serotonin-Wiederaufnahmehemmers Paroxetin . Paroxetin wird häufig zur Behandlung von Depressionen und Angststörungen eingesetzt, da es die Serotonin-Wiederaufnahme stark hemmt . Desmethylenparoxetin (Hydrochlorid) behält einige der pharmakologischen Eigenschaften seiner Stammverbindung bei, was es zu einem interessanten Forschungsobjekt in verschiedenen wissenschaftlichen Bereichen macht .

Wirkmechanismus

Target of Action

Desmethylene Paroxetine Hydrochloride Salt is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) Paroxetine . The primary target of this compound is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of the action of serotonin, a neurotransmitter involved in mood regulation, by reuptaking it from the synaptic cleft back into the presynaptic neuron .

Mode of Action

This compound, like its parent compound Paroxetine, acts by inhibiting the reuptake of serotonin by the SERT . This inhibition leads to an increase in the level of serotonin in the synaptic cleft, which can enhance serotonergic neurotransmission .

Biochemical Pathways

The action of this compound primarily affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it can increase the availability of serotonin in the synaptic cleft, thereby enhancing the signaling through serotonin receptors . This can lead to various downstream effects, including mood elevation and reduction of anxiety .

Pharmacokinetics

Paroxetine, the parent compound of this compound, is almost completely absorbed when ingested orally . It is partly metabolized by CYP2D6 into inactive metabolites, including Desmethylene Paroxetine . The pharmacokinetic characteristics of Paroxetine can alter with dosage, leading to nonlinear pharmacokinetics and increased exposure with time .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of serotonergic neurotransmission . This can lead to various effects, including mood elevation and reduction of anxiety . It’s worth noting that the specific effects can vary depending on individual factors, such as the person’s baseline serotonin levels and their specific genetic makeup .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, concurrent medications, and individual genetic variations in drug-metabolizing enzymes can affect the metabolism and hence the action of this compound . Moreover, the compound’s action can also be influenced by the person’s physiological state, such as their baseline serotonin levels .

Biochemische Analyse

Biochemical Properties

Desmethylene Paroxetine Hydrochloride Salt interacts with various enzymes and proteins in biochemical reactions. It is a potent, selective serotonin reuptake inhibitor (Ki = 0.72 nM) . This interaction with the serotonin transporter protein leads to an increase in the extracellular level of the neurotransmitter serotonin, which can enhance neurotransmission .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the reuptake of serotonin into presynaptic cells, which leads to increased levels of serotonin available for binding to the postsynaptic receptor .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the serotonin transporter on the presynaptic neuron, inhibiting the reuptake of serotonin and thus increasing its availability in the synaptic cleft .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a major urinary metabolite of Paroxetine , indicating that it is part of the metabolic pathway of this drug

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Desmethylenparoxetin (Hydrochlorid) wird durch den Stoffwechselweg von Paroxetin synthetisiert. Die Synthese beinhaltet die Entfernung einer Methylengruppe aus Paroxetin, wodurch Desmethylenparoxetin gebildet wird . Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Enzyme, die diese metabolische Umwandlung erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Desmethylenparoxetin (Hydrochlorid) ist nicht so verbreitet wie die seiner Stammverbindung, Paroxetin. Es kann jedoch im Labormaßstab für Forschungszwecke hergestellt werden. Die Produktion beinhaltet die Verwendung von Paroxetin als Ausgangsmaterial, gefolgt von enzymatischen Reaktionen, um den gewünschten Metaboliten zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Desmethylenparoxetin (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nucleophile.

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von hydroxylierten Produkten führen, während Reduktion zur Bildung von dehydroxylierten Produkten führen kann .

Wissenschaftliche Forschungsanwendungen

Desmethylenparoxetin (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Desmethylenparoxetin (Hydrochlorid) übt seine Wirkung aus, indem es die Wiederaufnahme von Serotonin hemmt, ähnlich wie seine Stammverbindung Paroxetin . Diese Hemmung erhöht die Serotonin-Konzentration im synaptischen Spalt, was zu einer verstärkten serotonergen Aktivität führt . Zu den beteiligten molekularen Zielstrukturen gehört der Serotonintransporter, der für die Wiederaufnahme von Serotonin aus dem synaptischen Spalt verantwortlich ist .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Paroxetin: Die Stammverbindung, bekannt für ihre starke Hemmung der Serotonin-Wiederaufnahme.

Femoxetin: Ein weiterer selektiver Serotonin-Wiederaufnahmehemmer mit strukturellen Ähnlichkeiten zu Paroxetin.

Einzigartigkeit

Desmethylenparoxetin (Hydrochlorid) ist einzigartig aufgrund seines Status als wichtiger Metabolit von Paroxetin. Es behält einige pharmakologische Eigenschaften von Paroxetin bei, weist aber auch unterschiedliche metabolische Eigenschaften auf . Dies macht es wertvoll für die Untersuchung des Stoffwechsels und der Pharmakokinetik von Paroxetin .

Biologische Aktivität

Desmethylene paroxetine hydrochloride salt is a significant metabolite of paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of various psychiatric disorders. Understanding its biological activity is crucial for evaluating its pharmacological effects and potential therapeutic applications.

Overview of Desmethylene Paroxetine

Desmethylene paroxetine is formed through the metabolic processes of paroxetine, primarily via the cytochrome P450 enzyme system, particularly CYP2D6. As a major urinary metabolite, its role in the pharmacokinetics and pharmacodynamics of paroxetine is essential for understanding the overall therapeutic efficacy and safety profile of SSRIs.

Pharmacological Profile

Mechanism of Action

Desmethylene paroxetine shares similarities with paroxetine in that it may influence serotonin levels in the brain. Paroxetine acts by inhibiting the serotonin transporter (SERT), thereby increasing serotonin availability in the synaptic cleft. However, studies indicate that desmethylene paroxetine has significantly lower potency compared to its parent compound, with an estimated affinity for SERT that is at most 1/50th that of paroxetine itself .

Receptor Affinity

The receptor affinity profile of desmethylene paroxetine is not well-documented; however, it can be inferred from paroxetine's profile. Paroxetine shows minimal affinity for adrenergic and dopaminergic receptors, which suggests that desmethylene paroxetine may exhibit similar characteristics. The following table summarizes the receptor affinities of paroxetine, which may provide insights into desmethylene paroxetine's potential interactions:

| Receptor | K_i (nM) |

|---|---|

| SERT | 0.07 – 0.2 |

| NET | 40 – 85 |

| DAT | 490 |

| D2 | 7,700 |

| 5-HT1A | 21,200 |

| 5-HT2A | 6,300 |

| α1 | 1,000 – 2,700 |

| α2 | 3,900 |

| M1 | 72 |

| H1 | 13,700 – 23,700 |

Pharmacokinetics

Absorption and Distribution

this compound is primarily excreted through urine as a metabolite of paroxetine. Studies indicate that approximately 64% of a dose of paroxetine is excreted as metabolites within ten days post-administration . The pharmacokinetics of desmethylene paroxetine are less characterized; however, it is anticipated to follow a similar metabolic pathway influenced by patient-specific factors such as liver function and genetic polymorphisms affecting CYP2D6 activity.

Half-Life and Elimination

The elimination half-life of desmethylene paroxetine has not been explicitly defined in literature but can be inferred to be shorter than that of paroxetine, which averages around 21 hours . This rapid clearance may limit its direct therapeutic use but allows for its role as a metabolite in enhancing or modifying the effects of paroxetine.

Clinical Implications

Therapeutic Effects

While desmethylene paroxetine itself has not been extensively studied as a standalone therapeutic agent, its presence as a metabolite suggests it may contribute to the overall efficacy and side effect profile of paroxetine treatment. Case studies have demonstrated that patients metabolizing paroxetine into desmethylene paroxetine might experience variations in treatment outcomes based on individual metabolic rates.

Case Studies

In clinical settings, patients with genetic variations leading to poor CYP2D6 metabolism may exhibit increased plasma concentrations of both paroxetine and its metabolites, including desmethylene paroxetine. This could correlate with enhanced side effects or altered therapeutic responses . For instance:

- Study A : A cohort study involving patients with major depressive disorder showed that those with slower metabolism had higher incidences of adverse effects when treated with standard doses of paroxetine.

- Study B : Another study indicated that patients exhibiting rapid metabolism had diminished therapeutic responses due to lower systemic availability of active compounds.

Eigenschaften

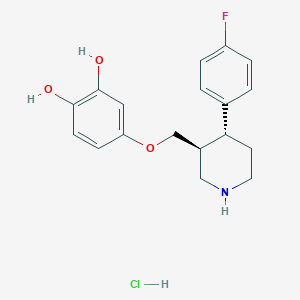

IUPAC Name |

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPUDSSHAJOHQK-LINSIKMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747552 | |

| Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159126-30-4 | |

| Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.